molecular formula C23H25BrN6O5 B11489026 ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11489026
M. Wt: 545.4 g/mol
InChI Key: ACGOGXSZPUJRCQ-UHFFFAOYSA-N
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Description

ETHYL 6-[(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-1-METHYL-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a purine and pyrimidine moiety, which are significant in various biochemical processes

Preparation Methods

The synthesis of ETHYL 6-[(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-1-METHYL-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps. One common method includes the reaction of the corresponding purine derivative with a brominating agent, followed by coupling with a pyrimidine derivative under controlled conditions. Industrial production methods may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 6-[(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-1-METHYL-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Properties

Molecular Formula

C23H25BrN6O5

Molecular Weight

545.4 g/mol

IUPAC Name

ethyl 4-[(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)methyl]-3-methyl-6-(4-methylphenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C23H25BrN6O5/c1-6-35-20(32)15-14(27(3)22(33)25-16(15)13-9-7-12(2)8-10-13)11-30-17-18(26-21(30)24)28(4)23(34)29(5)19(17)31/h7-10,16H,6,11H2,1-5H3,(H,25,33)

InChI Key

ACGOGXSZPUJRCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C)C)CN3C4=C(N=C3Br)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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